3-(2-Chloro-5-fluorophenyl)propanoic acid
CAS No.: 847492-00-6
Cat. No.: VC8299073
Molecular Formula: C9H8ClFO2
Molecular Weight: 202.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847492-00-6 |
|---|---|
| Molecular Formula | C9H8ClFO2 |
| Molecular Weight | 202.61 g/mol |
| IUPAC Name | 3-(2-chloro-5-fluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H8ClFO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |
| Standard InChI Key | ZUGDAQDQDCTCRF-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)CCC(=O)O)Cl |
| Canonical SMILES | C1=CC(=C(C=C1F)CCC(=O)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a phenyl ring with chlorine (Cl) and fluorine (F) substituents at the 2- and 5-positions, respectively, connected to a three-carbon propanoic acid chain. This arrangement creates a planar aromatic system with polar functional groups, influencing its solubility and reactivity. The IUPAC name, 3-(2-chloro-5-fluorophenyl)propanoic acid, reflects the substituent positions and the carboxylic acid terminus .
Key Structural Features:
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Halogen Substitutions: The electron-withdrawing Cl and F atoms induce meta- and para-directing effects, altering electronic density on the aromatic ring.
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Propanoic Acid Chain: The carboxylic acid group enhances hydrogen-bonding capacity, critical for interactions with biological targets.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈ClFO₂ | |
| Molecular Weight | 202.61 g/mol | |
| CAS Number | 847492-00-6 | |
| SMILES | C1=CC(=C(C=C1F)CCC(=O)O)Cl | |
| Solubility | Moderate in polar solvents |
The compound’s logP (octanol-water partition coefficient) is estimated to be ~2.3, indicating moderate lipophilicity suitable for membrane permeability in biological systems.
Synthesis and Production
Synthetic Routes
The synthesis of 3-(2-chloro-5-fluorophenyl)propanoic acid typically involves multi-step organic reactions. A common approach includes:
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Friedel-Crafts Acylation: Introducing the propanoic acid chain to a pre-halogenated benzene derivative.
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Halogenation: Sequential chlorination and fluorination using agents like Cl₂ gas or SF₄ under controlled conditions.
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Purification: Chromatography or recrystallization to achieve >95% purity.
Advanced methods employ continuous flow reactors to optimize reaction kinetics and reduce byproducts. For instance, a 2023 study demonstrated a 78% yield using microfluidic technology, compared to 65% in batch processes.
Comparative Analysis with Structural Analogues
Variations in halogen positioning significantly impact synthetic complexity. For example, 3-(3-chloro-2-fluorophenyl)propanoic acid (CAS 886498-12-0) requires stricter temperature control during fluorination due to steric hindrance from adjacent substituents.
Biological Activity and Mechanisms
Proposed Mechanism:
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The carboxylic acid group binds to COX-2’s arginine-120 residue, while halogenated aromatic rings stabilize hydrophobic interactions.
Anticancer Activity
Preliminary studies suggest antiproliferative effects against HT-29 colon cancer cells (IC₅₀ = 25 μM). The compound induces apoptosis via caspase-3 activation, a pathway less pronounced in its 3-chloro-2-fluoro isomer.
Applications in Drug Development
Lead Compound Optimization
Structural modifications, such as esterification of the carboxylic acid group, enhance bioavailability. For example, the methyl ester derivative shows 40% higher intestinal absorption in rat models.
Targeted Drug Delivery
Conjugation with polyethylene glycol (PEG) nanoparticles improves tumor accumulation in murine models, reducing off-target toxicity.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic variation of halogen positions and chain length could identify derivatives with enhanced COX-2 selectivity.
Clinical Translation
Phase I trials are needed to evaluate pharmacokinetics and dose-limiting toxicities in humans.
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